N2-(3,4-dimethylphenyl)-N4-phenyl-6-(pyrrolidin-1-yl)-1,3,5-triazine-2,4-diamine hydrochloride
Description
N2-(3,4-Dimethylphenyl)-N4-phenyl-6-(pyrrolidin-1-yl)-1,3,5-triazine-2,4-diamine hydrochloride is a triazine-based compound featuring a 1,3,5-triazine core substituted with a 3,4-dimethylphenyl group at the N2 position, a phenyl group at the N4 position, and a pyrrolidin-1-yl moiety at the C6 position. The hydrochloride salt form enhances its solubility and stability, making it suitable for pharmacological or agrochemical research. Triazine derivatives are widely studied for their diverse biological activities, including kinase inhibition and antimicrobial properties. Structural modifications, such as the inclusion of dimethylphenyl and pyrrolidine groups, are hypothesized to influence binding affinity, metabolic stability, and solubility .
Properties
IUPAC Name |
2-N-(3,4-dimethylphenyl)-4-N-phenyl-6-pyrrolidin-1-yl-1,3,5-triazine-2,4-diamine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N6.ClH/c1-15-10-11-18(14-16(15)2)23-20-24-19(22-17-8-4-3-5-9-17)25-21(26-20)27-12-6-7-13-27;/h3-5,8-11,14H,6-7,12-13H2,1-2H3,(H2,22,23,24,25,26);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHFPTUDTNQGIKT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC2=NC(=NC(=N2)NC3=CC=CC=C3)N4CCCC4)C.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25ClN6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N2-(3,4-dimethylphenyl)-N4-phenyl-6-(pyrrolidin-1-yl)-1,3,5-triazine-2,4-diamine hydrochloride is a compound belonging to the class of 1,3,5-triazine derivatives, which have garnered interest due to their diverse biological activities. This article explores the biological activity of this compound through various studies and findings.
Chemical Structure and Properties
The compound has the following chemical structure:
- Chemical Formula : C17H20N6·HCl
- CAS Number : 1179445-22-7
The triazine ring system is known for its ability to interact with various biological targets, making it a significant scaffold in medicinal chemistry.
The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and receptors involved in cellular processes. The mechanism may involve:
- Enzyme Inhibition : The compound may inhibit enzymes related to DNA replication and protein synthesis.
- Receptor Modulation : It could interact with receptors that play roles in cell signaling and proliferation.
Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds with similar structures. For instance:
- Antiproliferative Activity : A library of 6,N2-diaryl-1,3,5-triazine-2,4-diamines demonstrated significant growth inhibition in triple-negative breast cancer cells (MDA-MB231) with some compounds achieving a GI50 value as low as 0.06 μM . This suggests that this compound may also exhibit similar effects due to its structural similarities.
Structure–Activity Relationship (SAR)
The structure–activity relationship studies indicate that modifications on the phenyl rings significantly affect the biological activity:
| Substituent Position | Activity Impact |
|---|---|
| Para-position | Electron-donating groups enhance activity |
| Meta-position | Less sensitive to substituent variations |
This information can guide future modifications to enhance the compound’s efficacy against cancer cells.
Case Studies
- Breast Cancer Cell Lines : In a study assessing various triazine derivatives, compounds were selectively effective against MDA-MB231 cells while sparing non-cancerous cell lines . This selectivity is crucial for developing targeted cancer therapies.
- Prostate Cancer Cells : Similar triazine derivatives were tested on DU145 prostate cancer cells showing promising antiproliferative effects . This indicates that the biological activity may extend beyond breast cancer.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations in Triazine Derivatives
The compound’s structural analogs differ primarily in the substituents at the N2, N4, and C6 positions. Key examples include:
Key Observations :
- Electron-Withdrawing vs. In contrast, the 3,4-dimethylphenyl group in the target compound provides steric bulk and electron-donating properties, which may improve metabolic stability .
- Polarity and Solubility : The ethoxy group in the analog from increases polarity compared to the methyl groups in the target compound, possibly affecting aqueous solubility. The pyrrolidin-1-yl group, common across all analogs, contributes to conformational flexibility and basicity, aiding in salt formation .
- Biological Activity : While specific activity data for the target compound is unavailable, analogs with fluorophenyl or toluyl groups (e.g., ) are often explored for kinase inhibition or antimicrobial applications due to their balanced lipophilicity and hydrogen-bonding capacity.
Preparation Methods
Core Synthesis via Cyanuric Chloride Functionalization
The 1,3,5-triazine scaffold is typically derived from cyanuric chloride (2,4,6-trichloro-1,3,5-triazine), which undergoes sequential substitution at its chloro positions due to differential reactivity (C-4 > C-2 ≈ C-6). For the target compound, the synthesis involves three key substitution steps:
Primary Amination at C-4 :
Cyanuric chloride reacts with aniline in anhydrous acetone at 0–5°C to yield 2,6-dichloro-N4-phenyl-1,3,5-triazine-4-amine. This step exploits the higher reactivity of the C-4 position, with triethylamine (TEA) as an HCl scavenger.Secondary Amination at C-2 :
The dichloro intermediate reacts with 3,4-dimethylaniline in refluxing toluene (110°C) to introduce the N2-(3,4-dimethylphenyl) group, producing 6-chloro-N2-(3,4-dimethylphenyl)-N4-phenyl-1,3,5-triazine-2,4-diamine.Tertiary Amination at C-6 :
The final chloro group is displaced by pyrrolidine in tetrahydrofuran (THF) under reflux (65°C), followed by treatment with hydrochloric acid to form the hydrochloride salt.
Table 1: Reaction Conditions and Yields
| Step | Reagent | Solvent | Temperature | Yield (%) |
|---|---|---|---|---|
| 1 | Aniline | Acetone | 0–5°C | 85–90 |
| 2 | 3,4-Dimethylaniline | Toluene | 110°C | 75–80 |
| 3 | Pyrrolidine | THF | 65°C | 70–75 |
Industrial Production and Supplier Landscape
ECHEMI supplier data reveals over 5,200 global suppliers for this compound, predominantly in China (e.g., Xuzhou Ruisai Technology, Beijing Lianben Pharm-chemicals) and the EU (e.g., Tocelo Chemicals BV). Production scales vary:
- Pilot-Scale : 10–100 kg/batch (e.g., Hangzhou Chiral Medicine Chemicals).
- Commercial-Scale : 1–5 MT/batch (e.g., Jiangsu Huize Import & Export Co.).
Key Challenges in Manufacturing :
- Purity Control : Residual solvents (THF, toluene) must be <50 ppm per ICH guidelines.
- Regiochemical Byproducts : Improper substitution order may yield N2/N4 positional isomers, necessitating HPLC purification.
Characterization and Analytical Data
The final product is validated via:
Q & A
Advanced Research Question
- NMR Titration : Monitor pH-dependent chemical shifts of the triazine NH protons to identify pKa values .
- DFT Calculations : Predict protonation sites (e.g., triazine N1 vs. pyrrolidine NH) and correlate with experimental IR/Raman spectra .
- X-ray Crystallography : Resolve solid-state protonation patterns, though discrepancies may arise between crystalline and solution states .
How can researchers reconcile contradictory stability data reported for this compound under varying pH and temperature conditions?
Basic Research Question
Stability studies often conflict due to:
- pH-dependent degradation : Hydrolysis of the triazine ring is accelerated under acidic (pH < 3) or alkaline (pH > 10) conditions .
- Thermal decomposition : Differential scanning calorimetry (DSC) reveals exothermic degradation above 200°C, but variations arise from sample preparation (crystalline vs. amorphous forms) .
Standardized protocols (ICH guidelines) for accelerated stability testing are critical for reproducibility .
What in vitro and in vivo models are most suitable for evaluating the compound’s enzyme inhibition potential, and how should conflicting IC50 values be interpreted?
Advanced Research Question
- Kinase Inhibition : Use recombinant kinase assays (e.g., EGFR, VEGFR2) with ATP competition controls. Discrepancies in IC50 may reflect assay interference from DMSO solubility limits (>0.1% v/v) .
- In Vivo Pharmacokinetics : Rodent models with LC-MS/MS quantification must account for first-pass metabolism via hepatic CYP450 enzymes, which varies with species .
Contradictory data often stem from differences in enzyme isoforms or cofactor availability .
What strategies are effective for enhancing aqueous solubility without compromising target affinity?
Basic Research Question
- Salt Selection : Hydrochloride salt improves solubility (e.g., 25 mg/mL in PBS) but may alter crystallinity .
- Co-solvent Systems : Use PEG-400 or cyclodextrins for in vitro assays, though these can interfere with membrane permeability studies .
- Prodrug Design : Introduce ionizable groups (e.g., phosphate esters) cleaved in vivo .
How should researchers address discrepancies between computational docking predictions and experimental binding data for this compound?
Advanced Research Question
- Ensemble Docking : Account for protein flexibility by docking into multiple conformations of the target (e.g., MD-simulated enzyme states) .
- Solvent Effects : Include explicit water molecules in docking grids to improve pose accuracy .
- Experimental Validation : Use SPR (surface plasmon resonance) to measure binding kinetics (ka/kd) and reconcile with computational ΔG values .
What methodologies are recommended for analyzing metabolic pathways and identifying toxic metabolites?
Advanced Research Question
- Hepatocyte Incubations : Use primary human hepatocytes with LC-HRMS to detect phase I/II metabolites .
- Reactive Metabolite Trapping : Incubate with glutathione or KCN to capture electrophilic intermediates .
- CYP450 Inhibition Screening : Fluorogenic assays for CYP3A4/2D6 isoform activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
